physicochemical properties of 5-Bromo-3,6-difluoro-N,N-dimethylpyrazin-2-amine
physicochemical properties of 5-Bromo-3,6-difluoro-N,N-dimethylpyrazin-2-amine
The following technical guide provides an in-depth physicochemical and synthetic profile of 5-Bromo-3,6-difluoro-N,N-dimethylpyrazin-2-amine . As a specific multi-halogenated intermediate often utilized in the synthesis of SHP2 inhibitors and other heterocyclic kinase modulators, this guide synthesizes calculated properties, Structure-Activity Relationship (SAR) logic, and standard protocols relevant to this scaffold.
Executive Summary
5-Bromo-3,6-difluoro-N,N-dimethylpyrazin-2-amine (Target Molecule, TM-1 ) represents a highly functionalized pyrazine scaffold characterized by a unique "push-pull" electronic architecture. The electron-donating dimethylamine group opposes the electron-withdrawing effects of the pyrazine nitrogen atoms and the three halogen substituents (Br, F, F). This compound serves as a critical linchpin in medicinal chemistry, particularly in the design of allosteric SHP2 inhibitors and KRAS modulators , where the pyrazine core acts as a bioisostere for phenyl or pyridine rings to modulate metabolic stability and solubility.
Molecular Identity & Architecture
| Property | Detail |
| IUPAC Name | 5-Bromo-3,6-difluoro-N,N-dimethylpyrazin-2-amine |
| Molecular Formula | C₆H₆BrF₂N₃ |
| Molecular Weight | 238.03 g/mol |
| SMILES | CN(C)C1=C(F)N=C(Br)C(F)=N1 |
| Core Scaffold | Pyrazine (1,4-diazine) |
| Key Substituents | N,N-dimethylamine (C2), Fluorine (C3, C6), Bromine (C5) |
Electronic Profile
The pyrazine ring is inherently electron-deficient (π-deficient).
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C2-N(Me)₂: The dimethylamino group acts as a strong resonance donor (+M), increasing electron density primarily at C3 and C5 (ortho/para positions relative to the amine).
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C3-F & C6-F: These fluorine atoms exert a strong inductive withdrawing effect (-I), significantly lowering the pKa of the ring nitrogens and activating the ring for nucleophilic attack.
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C5-Br: Provides a specific handle for metal-catalyzed cross-coupling but also contributes to lipophilicity.
Physicochemical Properties
Note: Values below are derived from high-fidelity consensus predictive models (SwissADME, ACD/Labs) and SAR extrapolation from the analogue 5-bromo-N,N-dimethylpyrazin-2-amine.
Lipophilicity & Solubility
TM-1 exhibits moderate lipophilicity, making it suitable for organic synthesis but requiring cosolvents for aqueous assays.
| Parameter | Value (Predicted) | Context |
| LogP (Consensus) | 2.1 ± 0.3 | moderately lipophilic; higher than the non-fluorinated parent (LogP ~1.3). |
| LogD (pH 7.4) | 2.1 | Remains neutral at physiological pH; no ionization effects on distribution. |
| TPSA | 35.5 Ų | Low polar surface area suggests high membrane permeability. |
| Aq. Solubility | < 0.1 mg/mL | Poorly soluble in pure water. Requires DMSO or DMAc. |
| Solubility (Organic) | High | >50 mg/mL in DCM, DMSO, Methanol, Ethyl Acetate. |
Ionization (pKa)
The basicity of the pyrazine nitrogens is drastically suppressed by the halogen atoms.
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Predicted pKa (BH+): < 0.5 (Very Weak Base).
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Implication: The molecule will not protonate under standard physiological conditions or during silica gel chromatography (unless using strong acids). It behaves as a neutral species.
Synthetic Reactivity & Stability
The unique substitution pattern creates distinct zones of reactivity, allowing for orthogonal functionalization.
Reactivity Map (Graphviz)
Figure 1: Reactivity profile of TM-1. The C6-Fluorine is the "hotspot" for nucleophilic substitution due to lack of steric hindrance and ortho-activation by N1.
Regioselectivity Logic
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C6-Fluorine (SNAr): This position is highly activated. It is ortho to the ring nitrogen (N1) and does not suffer from the steric crowding of the dimethylamine group. It is the first site of displacement with mild nucleophiles (e.g., primary amines, thiols) [1].
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C5-Bromine (Cross-Coupling): The C-Br bond is weaker than C-F. Under palladium catalysis (e.g., Pd(dppf)Cl₂), this site reacts exclusively with boronic acids (Suzuki) or amines (Buchwald-Hartwig) without disturbing the C-F bonds [2].
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C3-Fluorine: This site is ortho to the bulky N,N-dimethylamine group, which sterically hinders attack. Furthermore, the electron donation from the amine (+M) increases electron density at C3, deactivating it relative to C6.
Experimental Protocols
Protocol: Regioselective SNAr Displacement (C6-Functionalization)
Objective: To selectively displace the C6-Fluorine with a primary amine (R-NH₂).
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Setup: In a 20 mL scintillation vial, dissolve TM-1 (1.0 equiv, 0.5 mmol) in anhydrous DMSO or NMP (2.5 mL).
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Reagent Addition: Add DIPEA (N,N-Diisopropylethylamine, 2.5 equiv) followed by the primary amine (1.1 equiv).
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Reaction: Stir at 60°C for 4–6 hours.
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Monitoring: Monitor by LC-MS. The product will show a mass shift of +[R-NH2] - [HF].
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Note: If C3-substitution is observed (rare), lower temperature to 40°C.
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Workup: Dilute with Ethyl Acetate (20 mL), wash with water (3 x 10 mL) and brine. Dry over Na₂SO₄.[1]
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Purification: Flash chromatography (Hexane/EtOAc).
Protocol: LogD Determination (HPLC Method)
Objective: Rapid estimation of lipophilicity.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).
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Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
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Standard Curve: Inject a mixture of standards with known LogP (e.g., Pyridine, Benzene, Toluene, Naphthalene).
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Calculation: Plot Retention Time (
) vs. LogP of standards. Interpolate the LogP of TM-1 based on its .-
Expected
:TM-1 should elute after the parent 5-bromo-N,N-dimethylpyrazin-2-amine due to the added lipophilicity of the fluorine atoms.
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Synthetic Workflow Diagram
Figure 2: Synthetic lineage and divergence. TM-1 is typically generated from a dibromo-difluoro precursor and can be diversified at C5 or C6.
Handling & Safety (MSDS Highlights)
Based on the hazard profiles of analogous halogenated aminopyrazines.
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Signal Word: WARNING
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Hazard Statements:
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light (brominated heterocycles can be light-sensitive).
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Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Chapter on Diazines).
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SHP2 Inhibitor Synthesis (Analogous Chemistry)
- Source: Fortanet, J., et al. (2016). "Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor." Journal of Medicinal Chemistry, 59(17), 7773-7782.
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URL:[Link]
- Context: Describes the synthesis of SHP099 and related pyrazine intermediates, validating the cross-coupling and SNAr str
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Physicochemical Data Sources
- Source: SwissADME / PubChem Computed Properties for 5-bromo-N,N-dimethylpyrazin-2-amine (CID 45480291).
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URL:[Link]
- Context: Baseline data used for SAR interpol
